Welcome to the BenchChem Online Store!
molecular formula C9H14O2 B8292983 3-(4-Oxocyclohexyl)propanal

3-(4-Oxocyclohexyl)propanal

Cat. No. B8292983
M. Wt: 154.21 g/mol
InChI Key: RPXFCHAKTPUTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05776367

Procedure details

In a 1 l, three-necked flask equipped with a stirrer, a thermometer and a nitrogen gas-introducing tube, (4-methoxycyclohexyl)methyltriphenylphosphine iodide (175.6 g, 0.34 mol) was suspended in THF (500 ml) in a nitrogen gas atmosphere, followed by cooling the suspension down to -30° C. or lower by means of acetone-dry ice refrigerant carrier, adding potassium-t-butoxide (40.1 g, 0.36 mol), and agitating the mixture for 2 hours, while keeping the temperature at -30° C. or lower. A solution of 4-(2-formylethane-1-yl)cyclohexanone (41.2 g, 0.27 mol) obtained according to the above process, dissolved in THF (150 ml), was dropwise added over 40 minutes, while keeping the same temperature, followed by elevating the temperature up to room temperature over one hour, further agitating the mixture at room temperature for 4 hours, adding water (300 ml) to the reaction solution to complete the reaction, three times extracting with toluene (300 ml), three times washing the toluene layer with water (300 ml), drying the layer over anhydrous magnesium sulfate, distilling off the solvent under reduced pressure, for concentration, and purifying the concentrated residue according to silica gel chromatography using a mixed solvent of toluene/ethyl acetate (2:1) as a developing solvent, to obtain yellow-brown crystals (65.0 g). The crystals refer to (4-(trans-4-methoxycyclohexyl)-(E,Z)-3-butenyl)cyclohexanone.
Name
(4-methoxycyclohexyl)methyltriphenylphosphine iodide
Quantity
175.6 g
Type
reactant
Reaction Step One
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40.1 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].C[O:3][CH:4]1[CH2:9][CH2:8][CH:7]([CH2:10]P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:6][CH2:5]1.[CH3:30][C:31](C)=[O:32].C(=O)=O.CC(C)([O-])C.[K+]>C1COCC1>[CH:31]([CH2:30][CH2:10][CH:7]1[CH2:6][CH2:5][C:4](=[O:3])[CH2:9][CH2:8]1)=[O:32] |f:0.1,2.3,4.5|

Inputs

Step One
Name
(4-methoxycyclohexyl)methyltriphenylphosphine iodide
Quantity
175.6 g
Type
reactant
Smiles
[I-].COC1CCC(CC1)CP(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.C(=O)=O
Name
Quantity
40.1 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
agitating the mixture for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 l, three-necked flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
at -30° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)CCC1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.27 mol
AMOUNT: MASS 41.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.